trans-11-Tetradecenyl acetate
Overview
Description
trans-11-Tetradecenyl acetate is a chemical compound commonly used as a sex pheromone in various insect species. It is an acetate ester of (E)-11-tetradecen-1-ol and is characterized by its long carbon chain with a double bond at the 11th position. This compound plays a crucial role in the mating behavior of certain pests, making it valuable in integrated pest management strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-11-Tetradecenyl acetate typically involves the Claisen rearrangement of orthoesters. This method allows for the stereoselective formation of the (E)-isomer. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-11-Tetradecenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and other esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-11-Tetradecenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is crucial in the study of insect behavior, particularly in understanding mating and communication in pest species.
Medicine: Research into its potential as a bioactive compound in pharmaceuticals is ongoing.
Industry: It is used in the development of environmentally friendly pest control methods, such as pheromone traps and mating disruption techniques
Mechanism of Action
The mechanism by which trans-11-Tetradecenyl acetate exerts its effects involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include specific proteins in the olfactory pathways that are responsible for detecting and processing the pheromone signal .
Comparison with Similar Compounds
Similar Compounds
(Z)-11-Tetradecen-1-ol acetate: Another isomer with a different spatial arrangement of the double bond.
(E)-9-Tetradecen-1-ol acetate: Similar structure but with the double bond at the 9th position.
(Z)-9-Tetradecen-1-ol acetate: Another isomer with the double bond at the 9th position and a different spatial arrangement.
Uniqueness
trans-11-Tetradecenyl acetate is unique due to its specific double bond position and stereochemistry, which makes it highly effective as a sex pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species and the environment .
Properties
IUPAC Name |
tetradec-11-enyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041259 | |
Record name | 11-Tetradecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26532-95-6 | |
Record name | 11-Tetradecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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